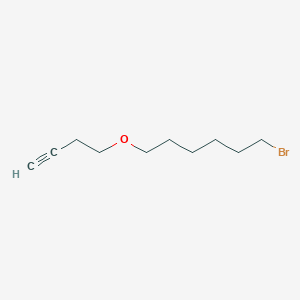
6-Bromohexylbut-3-ynyl ether
Cat. No. B8630776
M. Wt: 233.14 g/mol
InChI Key: KZIWFMXWSZGCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07135600B2
Procedure details


A mixture of 50% w/v aqueous sodium hydroxide (2500 ml), 1,6-dibromohexane (2610 g) and tetra-butylammonium bromide (25 g) was warmed to 50° C., with stirring. But-3-yn-1-ol (500 g) was then added to the reaction mixture at such a rate as to ensure the content's temperature did not exceed 65° C. The reaction was left at 50° C. overnight before being cooled to room temperature. Tert-butyl methyl ether (2500 ml) and brine (2000 ml) was added to the cooled mixture and the layers allowed to separate. The ethereal layer was washed with water (2×2000 ml), brine (1×2000 ml), and then dried over anhydrous MgSO4. The solution was filtered and concentrated under reduced pressure to give crude product as a liquid. This was further purified by fractional distillation using a 60 cm vacuum jacketed Vigreux column at ca. 0.5 mbar. The product was obtained in the fraction which boiled at 92–98° C., to give the title compound (518 g), LC RT=6.16, δ (CDCl3) 3.55 (2H, t, J 6.9 Hz), 3.46 (2H, t, J 6.9 Hz), 3.41 (2H, t, J 6.9 Hz), 2.46 (2H, dt, J 2.5, 6.9 Hz), 1.98 (1H, t, J 2.5 Hz), 1.86 (2H, m), 1.59 (2H, m), 1.46 (2H, m), 1.38 (2H, m).




Name
brine
Quantity
2000 mL
Type
solvent
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][Br:10].[CH2:11]([OH:15])[CH2:12][C:13]#[CH:14].COC(C)(C)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[Na+].O>[CH2:11]([O:15][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][Br:10])[CH2:12][C:13]#[CH:14] |f:0.1,5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
2610 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCBr
|
Step Three
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)O
|
Step Four
|
Name
|
|
|
Quantity
|
2500 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)(C)C
|
|
Name
|
brine
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Five
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 50%
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 65° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before being cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethereal layer was washed with water (2×2000 ml), brine (1×2000 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude product as a liquid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This was further purified by fractional distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained in the fraction which boiled at 92–98° C.
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC#C)OCCCCCCBr
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 518 g | |
| YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
